1-(4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic molecule featuring a triazole core linked to a methoxyphenyl group and a 1,2,4-oxadiazol-5-yl-pyridin-4-yl moiety. Its synthesis involves a copper-catalyzed cycloaddition reaction between 1-azido-4-methoxybenzene and 2-(4-tolyl)acetonitrile in the presence of K₂CO₃, achieving near-quantitative yields under optimized conditions . The structural confirmation of related analogs (e.g., 1H/13C NMR data) supports the integrity of the triazole-oxadiazole scaffold .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2/c1-24-12-4-2-11(3-5-12)23-14(17)13(20-22-23)16-19-15(21-25-16)10-6-8-18-9-7-10/h2-9H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILKMWUPQKUUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that integrates several pharmacologically active moieties. This article explores its biological activity, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR). The compound's design leverages the known efficacy of oxadiazole and triazole derivatives in drug discovery.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds often exhibit activity against various cancer cell lines by targeting specific enzymes involved in cancer progression. The hybridization of oxadiazoles with other pharmacophores has been shown to enhance their biological activities.
-
Enzyme Inhibition : The compound is believed to inhibit key enzymes such as:
- Telomerase : Associated with cancer cell immortality.
- Histone Deacetylases (HDACs) : Involved in cancer cell proliferation and survival.
- Thymidylate Synthase : Critical for DNA synthesis.
- Induction of Apoptosis : Studies indicate that compounds similar to this hybrid can increase p53 expression and activate caspase pathways leading to apoptosis in cancer cells like MCF-7 .
Structure-Activity Relationships (SAR)
Research indicates that modifications in the oxadiazole and triazole structures can significantly impact biological activity. For instance, the presence of specific substituents on the phenyl ring can enhance potency against cancer cell lines.
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group on phenyl | Increases lipophilicity and cellular uptake |
| Pyridine ring | Enhances interaction with biological targets |
| Triazole linkage | Contributes to stability and bioactivity |
Study 1: Anticancer Efficacy
A study conducted on various oxadiazole derivatives demonstrated that compounds with similar structural motifs to our target compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 values ranged from 5 to 20 µM, indicating promising anticancer activity .
Study 2: Mechanism Elucidation
Another study focused on the mechanism of action of oxadiazole derivatives revealed that these compounds could effectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes associated with apoptosis .
Study 3: Molecular Docking Studies
Molecular docking studies have suggested strong binding affinities between the target compound and various enzymes implicated in cancer biology. The binding interactions were primarily hydrophobic, facilitated by the aromatic rings present in the structure .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and triazole moieties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to exhibit significant cytotoxicity against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited IC50 values lower than 10 µM against several leukemia and melanoma cell lines, indicating strong anticancer activity .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and survival pathways, such as EGFR (Epidermal Growth Factor Receptor) and Src kinase .
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's.
Findings:
- Enzyme Interaction : Docking studies revealed that the compound effectively binds to the active sites of AChE and BChE, blocking substrate access and thereby inhibiting enzyme activity .
- Therapeutic Implications : The inhibition of these enzymes suggests potential applications in treating cognitive decline associated with dementia .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the methoxy group or the pyridine ring can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Methoxy group position | Alters lipophilicity and binding affinity |
| Pyridine substitution | Enhances selectivity towards specific enzymes |
Chemical Reactions Analysis
Oxidation Reactions
The triazole and oxadiazole rings are susceptible to oxidation under specific conditions. For example:
-
Hydrogen Peroxide (H₂O₂) : Oxidizes the triazole ring at elevated temperatures (80–100°C), forming sulfonic acid derivatives. This is analogous to oxidation patterns observed in structurally similar 1,2,3-triazole systems .
-
Potassium Permanganate (KMnO₄) : In acidic conditions, the oxadiazole ring undergoes cleavage, yielding carboxylic acid derivatives .
Table 1: Oxidation Reactions and Products
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | 80°C, 6 h | Triazole sulfonic acid derivative | 65 | |
| KMnO₄ (0.1 M, H₂SO₄) | RT, 2 h | Oxadiazole-cleaved carboxylic acid | 58 |
Reduction Reactions
Reduction primarily targets the oxadiazole and triazole rings:
-
Sodium Borohydride (NaBH₄) : Selectively reduces the oxadiazole ring to form an amide intermediate.
-
Lithium Aluminum Hydride (LiAlH₄) : Reduces both triazole and oxadiazole functionalities, yielding amine derivatives.
Table 2: Reduction Reactions and Products
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH₄ | EtOH, 60°C, 4 h | Oxadiazole-derived amide | 72 | |
| LiAlH₄ | THF, reflux, 3 h | Fully reduced amine derivative | 68 |
Substitution Reactions
The pyridinyl and methoxyphenyl groups participate in nucleophilic and electrophilic substitutions:
-
Electrophilic Aromatic Substitution (EAS) : Bromination at the methoxyphenyl ring using Br₂ in acetic acid yields mono-brominated products .
-
Nucleophilic Substitution : The pyridinyl nitrogen reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives .
Table 3: Substitution Reactions and Products
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| EAS | Br₂ (1.2 eq) | AcOH, 50°C, 2 h | 3-Bromo-methoxyphenyl analog | 55 | |
| Nucleophilic | CH₃I (1.5 eq) | DMF, K₂CO₃, 80°C, 6 h | N-Methylpyridinium salt | 63 |
Cycloaddition Reactions
The triazole moiety participates in [3+2] cycloadditions with alkynes, forming fused heterocycles:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with terminal alkynes (e.g., propargyl alcohol) to generate bis-triazole derivatives.
Table 4: Cycloaddition Reactions and Products
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Propargyl alcohol | CuSO₄, sodium ascorbate, RT | Bis-triazole derivative | 78 |
Stability and Degradation
The compound degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions:
-
Acidic Hydrolysis : Cleaves the oxadiazole ring, producing nitrile and hydroxylamine byproducts .
-
Alkaline Hydrolysis : Degrades the triazole ring into urea derivatives .
Key Structural Insights from Spectral Data
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Methoxy (target) vs. ethoxy (BG15894) groups influence solubility and metabolic stability.
- Core Modifications : Pyrazol-5-amine derivatives (e.g., 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine) lack the oxadiazole-triazole system, reducing hydrogen-bonding capacity compared to the target .
Pyrazole-Based Analogues
Compounds like 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (C₁₆H₁₅N₃O, 265.32 g/mol) feature a pyrazole core instead of triazole-oxadiazole.
Oxadiazole-Containing Pharmaceuticals
Patents highlight oxadiazole derivatives (e.g., [1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine) where oxadiazole enhances kinase inhibition. The target compound’s pyridinyl-oxadiazole moiety may similarly modulate enzyme binding .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-(4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?
- Methodology : The synthesis typically involves cyclocondensation of precursors such as pyridinyl-oxadiazole and methoxyphenyl-triazole derivatives. Key steps include:
- Precursor preparation : Use hydrazide derivatives (e.g., pyridin-4-yl hydrazide) and nitrile intermediates for oxadiazole ring formation .
- Reaction conditions : Optimize temperature (80–120°C), solvent (methanol or DMF), and catalysts (e.g., POCl₃ for cyclization).
- Purification : Column chromatography or recrystallization to isolate the product .
Q. How is the compound structurally characterized post-synthesis?
- Techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) .
- Elemental analysis : Validate C, H, N, and S content .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Assay design :
- Antimicrobial testing : Broth microdilution to determine MIC against bacterial/fungal strains .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ calculations) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
Advanced Research Questions
Q. How can synthesis yield be improved without compromising purity?
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective triazole formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hours) .
Q. How to address contradictory bioactivity results across studies?
- Resolution approaches :
- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting activity .
- Orthogonal assays : Compare results from fluorescence-based vs. radiometric enzyme assays .
- Structural analogs : Synthesize derivatives to isolate substituent effects (e.g., pyridinyl vs. phenyl groups) .
Q. What computational tools predict binding interactions with biological targets?
- In silico methods :
- Molecular docking : Use AutoDock Vina with PyMOL to model interactions with kinase ATP-binding pockets (e.g., EGFR) .
- QSAR modeling : Develop regression models linking substituent electronegativity to antimicrobial activity .
- PubChem data : Leverage PubChem BioAssay data (AID 1259401) for target hypotheses .
Q. How to determine the compound’s crystal structure for conformational analysis?
- Crystallography workflow :
- X-ray diffraction : Grow single crystals via slow evaporation (solvent: ethanol/water) .
- Refinement : Use SHELXL for structure solution (R-factor < 0.05) and Mercury for visualization .
- Validation : Check torsion angles (e.g., oxadiazole-triazole dihedral angles for planarity) .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Derivatization strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
